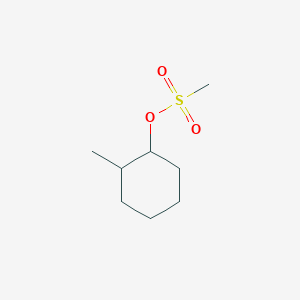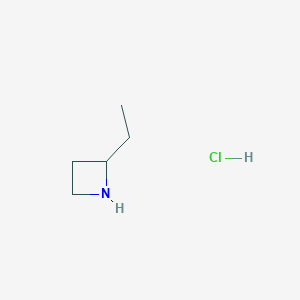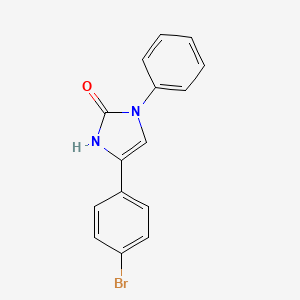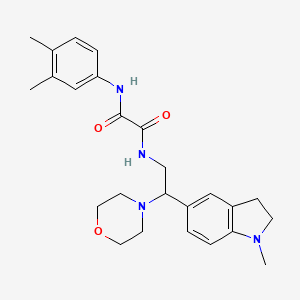![molecular formula C19H15N3O2S2 B2976827 1-phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide CAS No. 2319876-59-8](/img/structure/B2976827.png)
1-phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide is a complex organic compound that features a thiazolo[5,4-b]pyridine core
Mecanismo De Acción
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound exhibits extremely strong PI3Kα inhibitory activity . The electron-deficient aryl group in the compound results in a more acidic sulfonamide NH proton, which can make a stronger charged interaction with Lys802 in PI3Kα . This interaction inhibits the activity of PI3Kα, thereby affecting the downstream cellular functions it regulates.
Biochemical Pathways
The inhibition of PI3Kα affects a number of downstream biochemical pathways. PI3K is involved in the AKT/mTOR pathway, which is responsible for regulating cell cycle progression and growth . By inhibiting PI3K, this compound can potentially slow down or stop these processes, making it of interest in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Result of Action
The result of the compound’s action is the inhibition of PI3Kα, leading to a disruption in the AKT/mTOR pathway . This can result in slowed or halted cell growth and proliferation, which is why compounds like this one are of interest in the treatment of diseases like cancer .
Análisis Bioquímico
Biochemical Properties
1-phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide has been found to interact with a variety of enzymes, proteins, and other biomolecules . For instance, it has been reported to show potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a key enzyme involved in cellular functions such as cell growth and proliferation . The nature of these interactions is often complex and can involve both covalent and non-covalent bonds .
Cellular Effects
In terms of cellular effects, this compound has been found to influence various types of cells and cellular processes . For instance, it has been reported to have antitumor activity against certain types of cancer cells, such as the MCF-7 breast cancer cell line . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves a number of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is likely to be involved in various metabolic pathways It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues is an important aspect of its biochemical profile It could interact with various transporters or binding proteins, and could have effects on its localization or accumulation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide typically involves multi-step organic reactions. One common method involves the reaction of sulfinylbis[(2,4-dihydroxyphenyl)methanethione] derivatives with 2-chloropyridin-3-amines . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the thiazolo[5,4-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
1-phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole derivatives: These compounds share the thiazole core and have similar biological activities.
Pyridine derivatives: These compounds share the pyridine ring and are often used in medicinal chemistry.
Sulfonamides: These compounds share the sulfonamide group and are widely used as antibiotics.
Uniqueness
1-phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide is unique due to its combination of the thiazolo[5,4-b]pyridine core with a sulfonamide group. This unique structure allows it to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
1-phenyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c23-26(24,13-14-5-2-1-3-6-14)22-16-10-8-15(9-11-16)18-21-17-7-4-12-20-19(17)25-18/h1-12,22H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTTYQAIJZEPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2976749.png)
![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2976751.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2976752.png)




![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2976759.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate](/img/structure/B2976761.png)
![1-[1-(4-FLUORO-3-METHYLPHENYL)-5-(PYRIDIN-4-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE](/img/structure/B2976764.png)

![N-(2-ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2976767.png)
